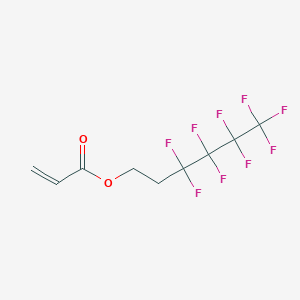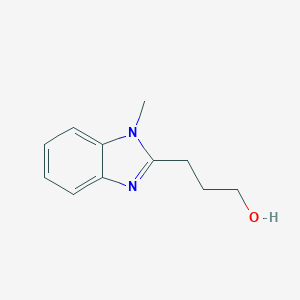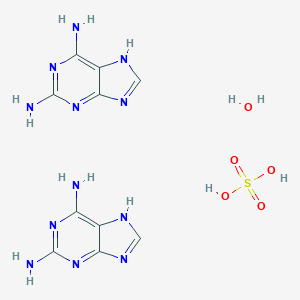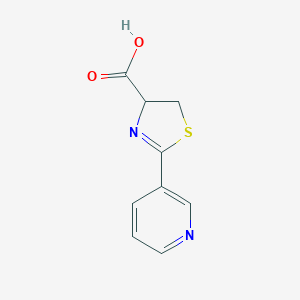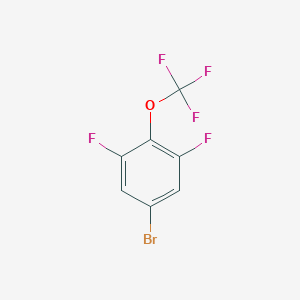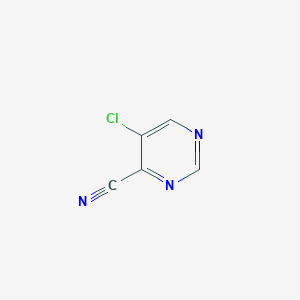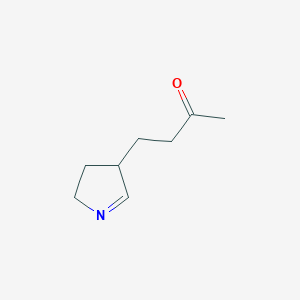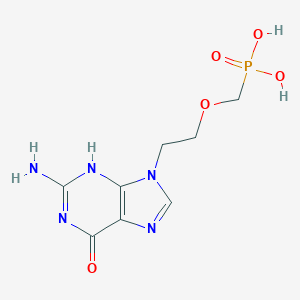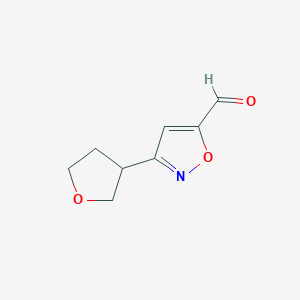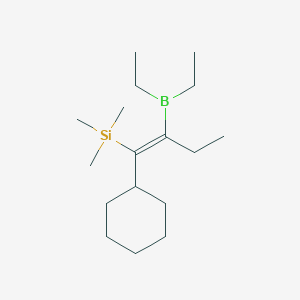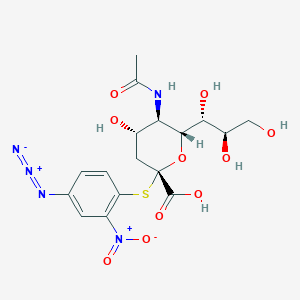
Anattggna
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anattggna is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound is known for its ability to modulate certain physiological and biochemical processes in the body, making it a valuable tool for studying various biological systems.
Mecanismo De Acción
Anattggna works by modulating the activity of specific enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress, which can contribute to the development of various diseases. Additionally, this compound has been found to activate certain proteins that are involved in immune function, which can help to boost the body's natural defenses against disease.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which can help to prevent the development of various diseases. Additionally, this compound has been found to boost immune function, which can help to protect the body against infections and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Anattggna has several advantages for use in lab experiments. It is a potent and specific compound that can be easily synthesized in large quantities. Additionally, this compound has a well-established mechanism of action, which makes it easy to study its effects on various biological systems. However, there are also some limitations to the use of this compound in lab experiments. For example, the compound may have different effects in different species or under different experimental conditions, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are many potential future directions for research on Anattggna. One area of interest is the development of new therapies for various diseases based on the compound's ability to modulate specific physiological and biochemical processes in the body. Additionally, this compound could be used to study the effects of certain drugs on the body, which could help to identify new therapeutic targets for drug development. Finally, further research is needed to fully understand the mechanisms of action of this compound and its effects on various biological systems.
Métodos De Síntesis
Anattggna can be synthesized using a variety of methods, including chemical synthesis and extraction from natural sources. However, chemical synthesis is the most common method used to produce the compound in large quantities. The synthesis process involves the reaction of specific chemicals under controlled conditions to produce pure this compound.
Aplicaciones Científicas De Investigación
Anattggna has a wide range of applications in scientific research. It has been used to study the effects of various biochemical and physiological processes in the body, including immune function, inflammation, and oxidative stress. The compound has also been used to investigate the mechanisms of action of certain drugs and to develop new therapies for various diseases.
Propiedades
Número CAS |
117681-72-8 |
|---|---|
Fórmula molecular |
C17H21N5O10S |
Peso molecular |
487.4 g/mol |
Nombre IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-(4-azido-2-nitrophenyl)sulfanyl-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H21N5O10S/c1-7(24)19-13-10(25)5-17(16(28)29,32-15(13)14(27)11(26)6-23)33-12-3-2-8(20-21-18)4-9(12)22(30)31/h2-4,10-11,13-15,23,25-27H,5-6H2,1H3,(H,19,24)(H,28,29)/t10-,11+,13+,14+,15+,17-/m0/s1 |
Clave InChI |
BBOSXYSYGWZQEU-BPOSEPGKSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)SC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)SC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)SC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])O |
Sinónimos |
(4-azido-2-nitrophenyl)-5-acetamido-2,3,5-trideoxy-2-thioglycerogalacto-2-nonulopyranosidonic acid ANATTGGNA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



